molecular formula C25H19N3O2 B1280856 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 357209-32-6

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

Cat. No.: B1280856
CAS No.: 357209-32-6
M. Wt: 393.4 g/mol
InChI Key: BZSJUFJXCHHRHW-MYDTUXCISA-N
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Description

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric catalysis. This compound, often referred to as a PYBOX ligand, consists of a pyridine ring flanked by two oxazoline groups. It is widely used in various catalytic processes due to its ability to induce chirality in the products .

Biochemical Analysis

Biochemical Properties

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are often used as catalysts in asymmetric synthesis reactions. The compound interacts with enzymes and proteins, facilitating enantioselective reactions. For instance, it forms complexes with copper and nickel ions, which are then used in enantioselective cycloaddition and aldol reactions .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a catalyst in biochemical reactions. It influences cell function by promoting specific enantioselective reactions, which can affect cell signaling pathways and gene expression. The compound’s catalytic activity can lead to changes in cellular metabolism, particularly in the synthesis of chiral molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of metal-ligand complexes. These complexes facilitate the activation or inhibition of specific enzymes, leading to enantioselective reactions. The compound’s structure allows it to bind selectively to metal ions, enhancing the efficiency of catalytic processes. This binding interaction is crucial for the compound’s role in asymmetric synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors. The compound is generally stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific reaction conditions. Studies have shown that the compound maintains its catalytic activity over extended periods, making it a reliable tool for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively catalyzes enantioselective reactions without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in cellular metabolism and enzyme activity. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of chiral molecules. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in catalyzing enantioselective reactions makes it a key player in the production of specific chiral compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for catalytic reactions. The compound’s distribution is crucial for its effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The precise localization is essential for the compound’s function in enantioselective synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with chiral oxazoline derivatives. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF and toluene. Reaction conditions often involve inert atmospheres to prevent oxidation and high temperatures to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions are typically metal complexes where the ligand coordinates to a metal center. These complexes are crucial in various catalytic processes, including asymmetric hydrogenation and cycloaddition reactions .

Scientific Research Applications

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
  • 2,6-Bis((4S)-isopropyl-2-oxazolin-2-yl)pyridine
  • 2,2’-Isopropylidenebis((4S)-4-tert-butyl-2-oxazoline)

Uniqueness

What sets 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine apart from similar compounds is its unique chiral structure, which provides a highly effective chiral environment for asymmetric catalysis. This makes it particularly valuable in reactions requiring high enantioselectivity .

Properties

IUPAC Name

(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSJUFJXCHHRHW-MYDTUXCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479118
Record name (3aR,8aS)-in-pybox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357209-32-6
Record name (3aR,8aS)-in-pybox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine
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